![molecular formula C23H29NO3 B14755503 1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one CAS No. 2525-98-6](/img/structure/B14755503.png)
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one typically involves several steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of palladium catalysts and organoboron reagents.
Analyse Chemischer Reaktionen
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, in the context of its potential use as a COVID-19 drug candidate, it has been shown to interact with the 7ALI protein through hydrogen bonding, π-stacking, and hydrophobic interactions . These interactions can influence the stability and activity of the protein, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one can be compared with other similar compounds, such as:
1-(4-(2-Morpholin-4-yl-vinyl)-3-nitro-phenyl)-butan-1-one: This compound has a similar morpholine group but differs in its vinyl and nitro substituents.
2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: This compound has a similar morpholine group but differs in its dimethylamino and methylphenyl substituents.
Eigenschaften
CAS-Nummer |
2525-98-6 |
|---|---|
Molekularformel |
C23H29NO3 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
1-[2-(4-morpholin-4-ylbutoxy)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H29NO3/c25-22(13-12-20-8-2-1-3-9-20)21-10-4-5-11-23(21)27-17-7-6-14-24-15-18-26-19-16-24/h1-5,8-11H,6-7,12-19H2 |
InChI-Schlüssel |
NJYWMZWZHQVAAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCCOC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


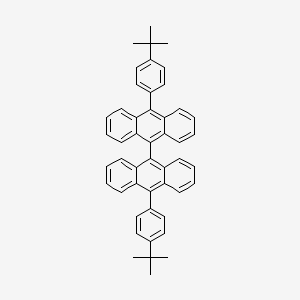
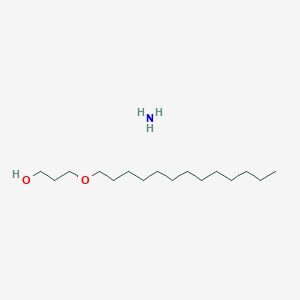
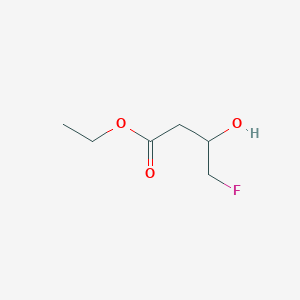
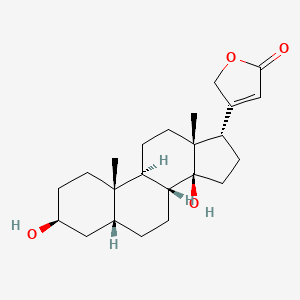


![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)


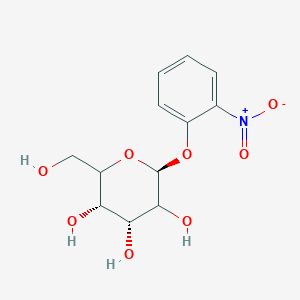
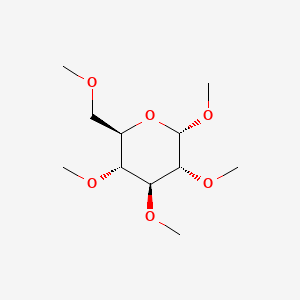
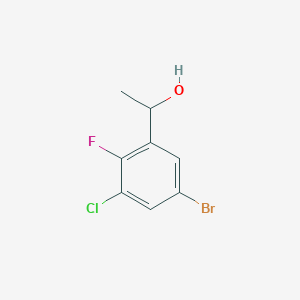
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)

